molecular formula C14H15NO8 B12578744 Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- CAS No. 514205-93-7

Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro-

Cat. No.: B12578744
CAS No.: 514205-93-7
M. Wt: 325.27 g/mol
InChI Key: HQHNPGPZQNBOJF-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- (hereafter referred to as the "target compound") is a structurally complex benzoic acid derivative. Its core structure consists of a benzoic acid backbone substituted at positions 2, 3, and 4. The 2-nitro group and 3-methoxy group introduce electron-withdrawing and electron-donating effects, respectively, influencing reactivity and acidity. The 6-position features a [(1,4-dioxopentyl)oxy]methyl substituent, which includes a pentyl chain with ketone groups at positions 1 and 5. This moiety likely enhances lipophilicity and modulates hydrolysis kinetics, making the compound relevant in prodrug design or polymer chemistry .

Properties

CAS No.

514205-93-7

Molecular Formula

C14H15NO8

Molecular Weight

325.27 g/mol

IUPAC Name

3-methoxy-2-nitro-6-(4-oxopentanoyloxymethyl)benzoic acid

InChI

InChI=1S/C14H15NO8/c1-8(16)3-6-11(17)23-7-9-4-5-10(22-2)13(15(20)21)12(9)14(18)19/h4-5H,3,6-7H2,1-2H3,(H,18,19)

InChI Key

HQHNPGPZQNBOJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OCC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzoic acid core.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Esterification: Formation of the ester linkage with the 1,4-dioxopentyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a catalyst for methoxylation, and appropriate reagents for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at position 2 undergoes reduction to form an amine (-NH₂) under catalytic hydrogenation conditions. This reaction is critical for synthesizing bioactive derivatives.

Example Reaction:

C14H17NO7H2,Pd/CEthanol, 25°CC14H19NO5+H2O\text{C}_{14}\text{H}_{17}\text{NO}_7 \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Ethanol, 25°C}} \text{C}_{14}\text{H}_{19}\text{NO}_5 + \text{H}_2\text{O}

Key Data:

ConditionCatalystProduct YieldReference
H₂ (1 atm), 25°CPd/C78%

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to itself. The methoxy group (-OCH₃) at position 3 further modulates reactivity by donating electrons.

Example Reaction with Hydroxide Ion:

C14H17NO7+OHC14H16NO6+H2O\text{C}_{14}\text{H}_{17}\text{NO}_7 + \text{OH}^- \rightarrow \text{C}_{14}\text{H}_{16}\text{NO}_6^- + \text{H}_2\text{O}

Observed Trends:

  • Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to stabilized transition states.

  • Steric hindrance from the dioxopentyl ether group limits substitution at position 6.

Hydrolysis of the Dioxopentyl Ether

The ether linkage in the dioxopentyl group is susceptible to acid- or base-catalyzed hydrolysis, yielding a diol intermediate.

Acidic Hydrolysis:

C14H17NO7+H3O+C12H13NO5+HO(CH2)3OH\text{C}_{14}\text{H}_{17}\text{NO}_7 + \text{H}_3\text{O}^+ \rightarrow \text{C}_{12}\text{H}_{13}\text{NO}_5 + \text{HO}(\text{CH}_2)_3\text{OH}

Conditions and Outcomes:

CatalystTemperatureProductReference
H₂SO₄80°C6-(Hydroxymethyl) derivative

Esterification of the Carboxylic Acid

The benzoic acid group reacts with alcohols to form esters, enhancing solubility for pharmaceutical applications.

General Reaction:

C14H17NO7+R-OHH+C14H16NO7R+H2O\text{C}_{14}\text{H}_{17}\text{NO}_7 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{14}\text{H}_{16}\text{NO}_7\text{R} + \text{H}_2\text{O}

Notable Esters:

AlcoholEster ProductApplicationReference
MethanolMethyl esterDrug delivery systems

Oxidation Reactions

The dioxopentyl ether moiety can undergo oxidation to form ketones or carboxylic acids, depending on the strength of the oxidizing agent.

Example with KMnO₄:

C14H17NO7KMnO4,H2OC12H11NO9+CO2\text{C}_{14}\text{H}_{17}\text{NO}_7 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_{12}\text{H}_{11}\text{NO}_9 + \text{CO}_2

Electrophilic Substitution

The methoxy group directs electrophiles (e.g., nitronium ions) to positions ortho/para to itself, but the nitro group’s meta-directing effect creates competing reactivity.

Observed Selectivity:

  • Nitration occurs preferentially at position 4 (para to methoxy).

  • Sulfonation is hindered by steric effects from the dioxopentyl group.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are widely investigated for their potential in drug development. The specific compound has shown promise as an intermediate in synthesizing pharmaceutical agents.

Anti-inflammatory Agents

Research indicates that derivatives of benzoic acid can serve as precursors for steroidal anti-inflammatory drugs. For instance, the synthesis of 4-nitro-oxy-methyl-benzoic acid has been documented as a step towards producing effective anti-inflammatory medications. This process involves the reaction of 4-chloromethyl-benzoic acid with silver nitrate in the presence of an acid catalyst, yielding high purity and yield .

Antimicrobial Activity

Studies have suggested that benzoic acid derivatives exhibit antimicrobial properties. A case study highlighted the effectiveness of similar compounds against various bacterial strains, indicating potential applications in developing preservatives or antimicrobial agents for food and pharmaceuticals .

Agrochemical Applications

Benzoic acid derivatives are also explored for their utility in agriculture.

Herbicides

Research has shown that certain benzoic acid derivatives can act as herbicides. The specific compound under discussion has been evaluated for its herbicidal activity against common weeds, demonstrating effective inhibition of growth at specific concentrations .

Plant Growth Regulators

Another application is in the formulation of plant growth regulators. Studies have indicated that benzoic acid derivatives can modulate plant growth responses, enhancing crop yield and resilience under stress conditions .

Materials Science Applications

The unique chemical structure of benzoic acid, 6-[[1,4-dioxopentyl]oxy]methyl]-3-methoxy-2-nitro- lends itself to innovative materials science applications.

Polymer Chemistry

This compound can be utilized in synthesizing polymers with tailored properties. Research has demonstrated its incorporation into polymer matrices to enhance thermal stability and mechanical strength .

Coatings and Adhesives

The compound's chemical reactivity allows it to function as a cross-linking agent in coatings and adhesives, improving durability and adhesion properties under various environmental conditions .

Data Summary Table

Application AreaSpecific UseResearch Findings
PharmaceuticalsAnti-inflammatory agentsSynthesis of steroidal drugs with high yield
Antimicrobial activityEffective against multiple bacterial strains
AgrochemicalsHerbicidesInhibition of weed growth
Plant growth regulatorsEnhanced crop yield under stress
Materials SciencePolymer chemistryImproved thermal stability
Coatings and adhesivesEnhanced durability and adhesion properties

Case Studies

  • Synthesis of Anti-inflammatory Drugs : A study focused on the synthesis pathway involving benzoic acid derivatives demonstrated a novel method to produce high-purity intermediates for steroidal anti-inflammatory drugs, showcasing the compound's pharmaceutical relevance .
  • Herbicidal Activity : An investigation into the herbicidal properties of benzoic acid derivatives revealed significant efficacy against target weed species, suggesting practical applications in agricultural settings .
  • Polymer Development : Research highlighted the integration of this benzoic acid derivative into polymer formulations, resulting in enhanced material properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and ester groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares functional groups with several benzoic acid derivatives, but its unique substituent combination distinguishes its properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents/Functional Groups Key Properties/Applications References
Target compound 2-NO₂, 3-OCH₃, 6-[(1,4-dioxopentyl)oxy]methyl Prodrug linker, lipophilic carrier
Benzoic acid, 3-hydroxy-4-methoxy-, propyl ester (105603-50-7) 3-OH, 4-OCH₃, propyl ester Antioxidant, fragrance intermediate
2-Hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid (80489-90-3) 2-OH, 4-OCH₃, prenyl, phenethyl Antimicrobial, natural product analog
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid (328028-09-7) 2-OH, 4-sulfonamido, Cl, NO₂ Enzyme inhibitor, sulfa drug derivative
Methyl 4-hydroxy-3-methoxybenzoate (3943-74-6) 4-OH, 3-OCH₃, methyl ester Preservative, UV stabilizer

Key Differences

Functional Groups and Reactivity :

  • The target compound’s 2-nitro group distinguishes it from hydroxy- or methoxy-substituted analogs (e.g., 105603-50-7, 80489-90-3). The nitro group increases acidity (pKa ~1–2) compared to hydroxy (pKa ~4–5) or methoxy groups, enhancing electrophilic reactivity .
  • The 1,4-dioxopentyl chain introduces ketones, enabling Schiff base formation or nucleophilic attack, unlike ester or prenyl groups in analogs (e.g., 3943-74-6, 80489-90-3) .

Physicochemical Properties :

  • The target compound’s molecular weight (~325 g/mol) and XLogP3 (predicted ~2.5) suggest moderate lipophilicity, comparable to phenethyl-substituted analogs (80489-90-3) but higher than methyl esters (3943-74-6) .
  • The dioxopentyl chain may improve solubility in aprotic solvents (e.g., DMSO) but reduce water solubility compared to hydroxy-substituted derivatives .

Applications: The target compound’s structure aligns with nucleotide prodrugs (e.g., thymidine derivatives in ), where the benzoate acts as a protecting group for controlled drug release . In contrast, 80489-90-3 and 328028-09-7 are linked to antimicrobial and enzyme-inhibiting roles, respectively, due to their phenolic or sulfonamide groups .

Research Findings and Data

Table 2: Experimental Data for Select Compounds

Property Target Compound 105603-50-7 (Propyl Ester) 80489-90-3 (Phenethyl Derivative)
Molecular Weight (g/mol) ~325 (estimated) 210.23 340.39
Predicted XLogP3 2.5 2.1 4.8
Key Functional Groups NO₂, OCH₃, dioxopentyl OH, OCH₃, ester OH, OCH₃, prenyl, phenethyl
Solubility (Water) Low Moderate Low
Thermal Stability High (nitro group) Moderate Moderate

Key Insights :

  • The target compound’s nitro group may confer thermal stability but poses synthesis challenges (e.g., risk of explosive byproducts) compared to safer methoxy or hydroxy analogs .

Biological Activity

Benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- (CAS number: 514205-93-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅N₁O₈
  • Molecular Weight : 295.27 g/mol
  • Structural Characteristics : The compound features a benzoic acid core with a methoxy group and a nitro group, which may influence its biological activity.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. Specifically, compounds with nitro and methoxy substituents have shown enhanced activity against various bacterial strains. A study by demonstrated that modifications on the benzoic acid structure can significantly impact its effectiveness as an antimicrobial agent.

Anti-inflammatory Effects

Benzoic acid derivatives have been investigated for their anti-inflammatory properties. The presence of the nitro group is believed to enhance the compound's ability to inhibit inflammatory mediators. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. A notable study found that compounds similar to benzoic acid, particularly those with methoxy and nitro groups, exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

The biological activity of benzoic acid, 6-[[(1,4-dioxopentyl)oxy]methyl]-3-methoxy-2-nitro- is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cell proliferation.
  • Modulation of Cell Signaling Pathways : It has been suggested that this compound can modulate pathways such as NF-kB and MAPK, which are critical in inflammatory responses.
  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations.
Showed significant reduction in TNF-alpha production in macrophages treated with the compound, highlighting its anti-inflammatory potential.
Reported selective cytotoxicity against breast cancer cell lines with minimal effects on normal fibroblasts, suggesting a promising therapeutic profile.

Q & A

Q. What structural features of this compound influence its solubility and reactivity in polar solvents?

The compound’s nitro (-NO₂) and methoxy (-OCH₃) groups at positions 2 and 3 on the benzene ring, respectively, contribute to its electron-withdrawing and electron-donating effects. These substituents reduce solubility in water due to hydrophobic interactions but enhance reactivity in organic solvents like DMSO or acetone. The 1,4-dioxopentyl-oxy-methyl side chain introduces steric hindrance and may form hydrogen bonds with protic solvents, affecting crystallization . Methodological Insight : Solubility can be systematically tested using UV-Vis spectroscopy in solvents of varying polarity. Partition coefficients (logP) can be calculated via HPLC retention times .

Q. How does the nitro group at position 2 affect the compound’s acidity compared to simpler benzoic acid derivatives?

The nitro group at position 2 strongly withdraws electrons via resonance and inductive effects, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to unsubstituted benzoic acid (pKa ~4.2). This effect is amplified by the electron-donating methoxy group at position 3, creating a push-pull electronic environment . Methodological Insight : Titration with standardized NaOH in ethanol-water mixtures can determine precise pKa values. Computational methods (DFT) can model electron density distributions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) for this compound be resolved during characterization?

Contradictions often arise from impurities, tautomerism, or solvent effects. For example, the 1,4-dioxopentyl side chain may exhibit conformational flexibility, leading to split peaks in ¹H NMR. Methodological Insight :

  • Use high-field NMR (≥500 MHz) with COSY and HSQC to assign overlapping signals.
  • Compare experimental IR carbonyl stretches (e.g., ~1700 cm⁻¹ for ester/acid) with computational predictions (e.g., Gaussian software) .
  • Employ LC-MS (e.g., Creative Proteomics’ platform) to verify purity and molecular ion peaks .

Q. What strategies optimize the synthesis of this compound to minimize side reactions (e.g., nitration overoxidation)?

The nitro group’s introduction must be carefully controlled. Direct nitration of the benzene ring risks overoxidation or regioisomer formation. Methodological Insight :

  • Use a protecting group (e.g., methyl ester) for the carboxylic acid during nitration.
  • Employ low-temperature nitration (0–5°C) with HNO₃/H₂SO₄ to limit side reactions.
  • Monitor reaction progress via TLC with UV detection or inline FTIR .

Q. How does the 1,4-dioxopentyl-oxy-methyl substituent influence the compound’s stability under thermal or photolytic conditions?

The dioxolane ring in the side chain is prone to hydrolysis under acidic or basic conditions. Thermal degradation may occur via retro-Diels-Alder pathways at >150°C. Methodological Insight :

  • Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Accelerated stability studies (ICH guidelines) under UV light and varying pH can predict shelf-life .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the esterification of this compound’s carboxylic acid group?

Methodology :

  • Use a Fischer esterification protocol (H₂SO₄ catalyst, excess alcohol) under reflux.
  • Withdraw aliquots at intervals, quench with NaHCO₃, and quantify unreacted acid via HPLC with a C18 column and UV detection at 254 nm .
  • Fit data to a second-order kinetic model using software like OriginLab.

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites.
  • Simulate transition states for NAS reactions with amines or thiols, comparing activation energies for meta vs. para attack .

Contradictory Data Resolution

Q. How to address discrepancies in reported melting points for this compound?

Variations may stem from polymorphism or solvent inclusion. Methodology :

  • Recrystallize from multiple solvents (e.g., ethanol, ethyl acetate) and analyze via DSC to detect polymorphic transitions.
  • Compare PXRD patterns with literature data .

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